

FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a novel, non-β-lactam β-lactamase inhibitor (BLI) that belongs to the diazabicyclo[3.2.1] octane class of molecules.[1] It is being investigated for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[1] The primary function of **FPI-1465** is to inactivate β-lactamase enzymes, which are a principal mechanism of bacterial resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, **FPI-1465** restores the efficacy of existing β-lactam drugs.[1] Preclinical data also suggest a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).[2]

Chemical and Physical Properties

The fundamental properties of **FPI-1465** are summarized below.



Property	Value	Reference(s)	
Molecular Formula	C11H18N4O7S	[3][4]	
Molecular Weight	350.35 g/mol	[3][4]	
CAS Number	1452458-72-8	[3][4][5]	
Systematic Name	Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2- [[[(3S)-3- pyrrolidinyloxy]amino]carbonyl] -1,6-diazabicyclo[3.2.1]oct-6-yl] ester	[5]	

Core Mechanism of Action

The central mechanism of **FPI-1465** is the potent inhibition of bacterial serine- β -lactamase enzymes.[1][2]

Many antibiotic-resistant bacteria produce β -lactamase enzymes that hydrolyze the amide bond in the β -lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] **FPI-1465** acts as an inhibitor of these enzymes.[2] It is believed to function as a "suicide substrate," forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase.[1] This irreversible binding effectively inactivates the enzyme, preventing it from degrading co-administered β -lactam antibiotics.[1] This protective action allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[2]

In addition to inhibiting β -lactamases, preclinical studies suggest that **FPI-1465** may also directly interact with PBPs, specifically PBP2 in E. coli and P. aeruginosa.[6] This dual mechanism of action, targeting both the primary resistance mechanism and the ultimate therapeutic target, could provide a significant advantage in overcoming bacterial resistance.[3]

Signaling Pathway and Mechanism of Action Diagram



Extracellular Space **β-Lactam Antibiotic** FPI-1465 Inhibition of Hydrolysis & **Covalent Inhibition** Transpeptidation Inactivation Periplasmic Space (Gram-Negative Bacterium) Penicillin-Binding **β-Lactamase** Protein (PBP) Catalyzes Cell Wall Synthesis Disruption leads to **Bacterial Cell Lysis**

FPI-1465 Mechanism of Action in Resistant Bacteria

Click to download full resolution via product page

Caption: Mechanism of **FPI-1465** in overcoming β -lactamase mediated antibiotic resistance.

Preclinical Data: Potentiation of Antibiotic Activity



Preclinical in vitro studies have demonstrated that **FPI-1465** significantly enhances the activity of various β -lactam antibiotics against resistant bacterial strains.[7]

Antibiotic	Bacterial Resistance Mechanism	Fold-Increase in Potency with FPI- 1465	Reference
Ceftazidime	Extended-Spectrum β-Lactamases (ESBLs)	Up to 256-fold	[7]
Aztreonam	Extended-Spectrum β-Lactamases (ESBLs)	Up to 1,024-fold	[7]
Meropenem	Extended-Spectrum β-Lactamases (ESBLs)	Often 4-fold	[7]
Ceftazidime	Carbapenemases	Up to 256-fold	[7]
Aztreonam	Carbapenemases	Up to 4,096-fold	[7]
Meropenem	Carbapenemases	Up to 128-fold	[7]

Experimental Protocols

While detailed, peer-reviewed protocols for **FPI-1465** are not widely available, a generalized methodology for assessing its in vitro synergy with β -lactam antibiotics is outlined below.

Objective: To quantify the synergistic effect of **FPI-1465** when combined with a β -lactam antibiotic against a panel of bacterial isolates.

Methodology:

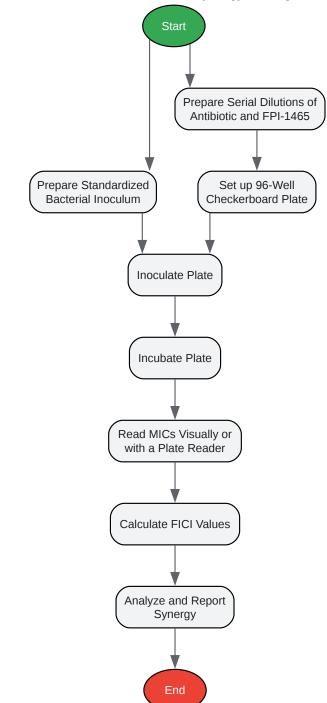
- Bacterial Culture: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
- Drug Dilution: A two-dimensional array of serial dilutions of the β -lactam antibiotic and **FPI-1465** is prepared in a 96-well microtiter plate.



- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, **FPI-1465** alone, and for each combination.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine
 the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically
 indicative of synergy.

Experimental Workflow Diagram





Generalized Workflow for In Vitro Synergy Testing of FPI-1465

Click to download full resolution via product page

Caption: A generalized experimental workflow for assessing the in vitro synergy of FPI-1465.



Conclusion

The preponderance of available evidence identifies **FPI-1465** as a novel β -lactamase inhibitor with significant potential to address the challenge of antibiotic resistance. Its primary mechanism of action, the inhibition of a broad range of β -lactamases, is well-supported by preclinical data demonstrating its ability to restore the efficacy of multiple β -lactam antibiotics. The potential for a dual mechanism of action, through direct interaction with PBPs, further enhances its therapeutic promise. While conflicting information regarding the identity of **FPI-1465** exists, the data supporting its role as a β -lactamase inhibitor is the most coherent and scientifically grounded. Further peer-reviewed studies and clinical trial data are necessary to fully delineate its pharmacological profile and clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. New β-Lactamase Inhibitors in the Clinic PMC [pmc.ncbi.nlm.nih.gov]
- 7. fedorapharma.com [fedorapharma.com]
- To cite this document: BenchChem. [FPI-1465: A Technical Guide to its Mechanism as a β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#fpi-1465-mechanism-of-action]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com